molecular formula C8H10N8O3S B4299270 2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE CAS No. 5754-74-5

2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE

Cat. No.: B4299270
CAS No.: 5754-74-5
M. Wt: 298.29 g/mol
InChI Key: AOAQRDGWNLGPCI-UHFFFAOYSA-N
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Description

2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is a complex organic compound that features both oxadiazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, followed by the introduction of the triazole moiety. Key reagents and conditions include:

    Oxadiazole Formation: This step often involves the cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile oxide.

    Triazole Introduction: The triazole ring can be introduced via a click chemistry approach, typically involving the reaction of an azide with an alkyne under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is explored for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique properties make it a candidate for use in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE stands out due to its unique combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N8O3S/c1-3(17)10-5-6(16-19-15-5)11-4(18)2-20-8-12-7(9)13-14-8/h2H2,1H3,(H,10,15,17)(H,11,16,18)(H3,9,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAQRDGWNLGPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10410494
Record name ZINC02585056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5754-74-5
Record name ZINC02585056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
Reactant of Route 5
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE

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